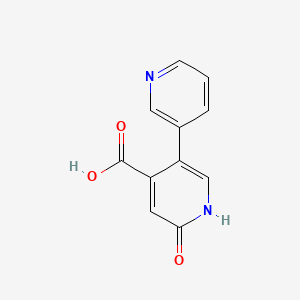
2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and pyridone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid typically involves the condensation of pyridine derivatives under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid with an appropriate oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 3-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperbenzoic acid is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Dichloromethane, ethanol, and water are frequently used solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and pyridone derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the additional functional groups.
2-oxo-1H-pyridine-4-carboxylic acid: Similar structure but different substitution pattern.
Uniqueness
2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid is unique due to its combination of pyridine and pyridone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1214363-17-3 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-oxo-5-pyridin-3-yl-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-4-8(11(15)16)9(6-13-10)7-2-1-3-12-5-7/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
RMQNPEISTWJUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC(=O)C=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



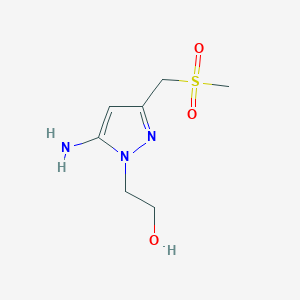
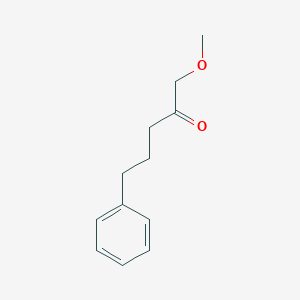
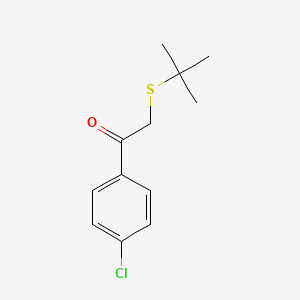
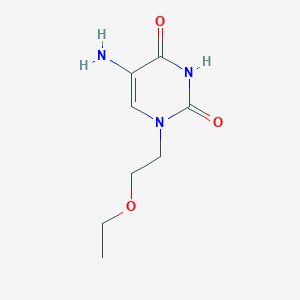
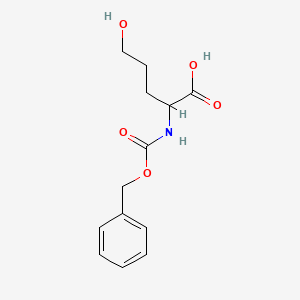
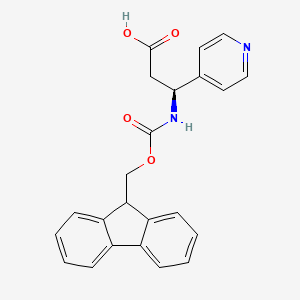


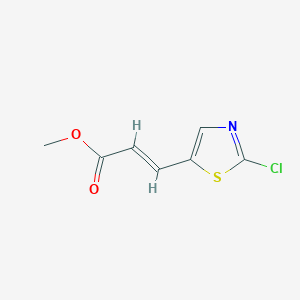


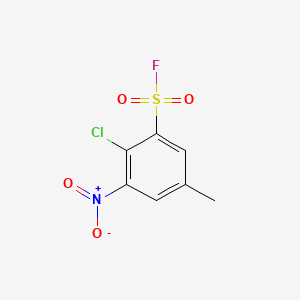
![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
